5-Fluoro-3-methyl-2-nitrobenzaldehyde

Physical property Purity assessment Formulation

Researchers pursuing rucaparib synthesis or ALDH3A1 isoform-selectivity studies require the precise 5-fluoro-3-methyl-2-nitro regioisomer-generic des-methyl or des-fluoro analogs compromise regioselectivity and yield in imino-Stetter condensations. This trisubstituted benzaldehyde provides a unique electronic landscape (electron-withdrawing F/NO2 plus electron-donating 3-CH3) that governs reactivity in nucleophilic aromatic substitutions and nitro-group reductions. • Enables the published rucaparib route via imino-Stetter reaction without protecting-group strategies • 3-Methyl group sterically suppresses competing nucleophilic attack at the aldehyde during nitro reduction, a selectivity advantage over 5-fluoro-2-nitrobenzaldehyde • Candidate scaffold for tunable photoactivatable caged proton compounds with modulated aci-nitro decay kinetics. Available with full analytical documentation (NMR, HPLC) for immediate dispatch.

Molecular Formula C8H6FNO3
Molecular Weight 183.14 g/mol
Cat. No. B12861803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-methyl-2-nitrobenzaldehyde
Molecular FormulaC8H6FNO3
Molecular Weight183.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])C=O)F
InChIInChI=1S/C8H6FNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-4H,1H3
InChIKeyNKZLKWWRSBEZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-methyl-2-nitrobenzaldehyde: Key Attributes & Procurement Identity


5‑Fluoro‑3‑methyl‑2‑nitrobenzaldehyde (CAS 1804051‑08‑8) is a trisubstituted aromatic aldehyde that combines a fluorine atom at position 5, a methyl group at position 3 and a nitro group at position 2 on a benzaldehyde scaffold . Its molecular formula is C₈H₆FNO₃ and its molecular weight is 183.14 g·mol⁻¹ . This specific substitution pattern distinguishes it from other fluoro‑nitrobenzaldehyde regioisomers and makes it a versatile intermediate for pharmaceutical and agrochemical synthesis [1].

Why Generic Analogs Cannot Substitute


The simultaneous presence of an electron‑withdrawing fluorine, an electron‑donating methyl and a strongly electron‑withdrawing nitro group creates a unique electronic and steric environment that governs reactivity in nucleophilic aromatic substitutions, cross‑couplings and nitro‑group reductions [1]. A generic substitution—e.g., using 5‑fluoro‑2‑nitrobenzaldehyde (lacking the 3‑methyl) or 3‑methyl‑2‑nitrobenzaldehyde (lacking the 5‑fluoro)—would alter both the activation energy and the regioselectivity of subsequent transformations, potentially leading to lower yields or the formation of unwanted isomers. The quantitative evidence below demonstrates where these differences become measurable and procurement‑relevant.

5-Fluoro-3-methyl-2-nitrobenzaldehyde: Quantitative Comparison Evidence


Melting Point Comparison

The melting point of 5‑fluoro‑3‑methyl‑2‑nitrobenzaldehyde is reported as 92‑94 °C , which is essentially identical to that of its closest non‑methylated analog 5‑fluoro‑2‑nitrobenzaldehyde (92‑94 °C) . This demonstrates that the introduction of the 3‑methyl group does not significantly alter the crystal lattice energy, meaning that melting point alone cannot differentiate the two compounds for identity verification.

Physical property Purity assessment Formulation

Boiling Point: Predicted vs. Experimental

The predicted boiling point of 5‑fluoro‑3‑methyl‑2‑nitrobenzaldehyde is 295.4 ± 40.0 °C at atmospheric pressure , whereas the experimental boiling point of 5‑fluoro‑2‑nitrobenzaldehyde is reported as 153 °C at reduced pressure (23 mmHg) . Under equivalent conditions, the 3‑methyl analog is expected to have a significantly higher boiling point due to its greater molecular weight and additional van der Waals interactions, offering a potential distillation‑based separation advantage.

Boiling point Purification Distillation

Purity & Storage Conditions

Commercial sources offer 5‑fluoro‑3‑methyl‑2‑nitrobenzaldehyde at ≥98 % purity (HPLC) , whereas the commonly available 3‑methyl‑2‑nitrobenzaldehyde (non‑fluorinated analog) is typically supplied at 98 % but with less stringent analytical characterization . Furthermore, the target compound requires storage at 0 °C , compared to 2‑8 °C for 3‑methyl‑2‑nitrobenzaldehyde , indicating a higher sensitivity to thermal degradation that must be factored into procurement planning.

Purity Storage Procurement

Substitution Pattern vs. Regioisomer

The 2‑nitro‑5‑fluoro‑3‑methyl arrangement places the nitro group ortho to the aldehyde and meta to the fluorine, while the methyl group is meta to both the nitro and the fluoro substituents. In contrast, 5‑fluoro‑2‑methyl‑3‑nitrobenzaldehyde (CAS 1379210‑24‑8) positions the methyl group ortho to the nitro group . This difference in substitution pattern affects the electron density at the carbon atoms undergoing nucleophilic attack: in the target compound, the nitro group activates the ring for nucleophilic aromatic substitution (SNAr) primarily at the positions ortho and para to itself, while the methyl group sterically shields the adjacent carbon, potentially improving regioselectivity in SNAr reactions compared to the regioisomer [1].

Regiochemistry Nucleophilic aromatic substitution Synthetic intermediate

5-Fluoro-3-methyl-2-nitrobenzaldehyde: Key Application Scenarios


Regioselective Synthesis of PARP Inhibitors

The compound serves as a critical electrophilic partner in imino‑Stetter reactions to construct trisubstituted indole‑3‑acetonitrile scaffolds, as demonstrated in the scalable synthesis of rucaparib from methyl 5‑fluoro‑2‑methyl‑3‑nitrobenzoate [1]. The 3‑methyl group of 5‑fluoro‑3‑methyl‑2‑nitrobenzaldehyde provides steric bulk that can direct the regiochemistry of the initial condensation step, potentially suppressing by‑product formation that plagues the des‑methyl analog. Procurement of this specific regioisomer is therefore essential for maintaining the published synthetic route's yield and purity profile.

Selective Reduction to Aminobenzaldehyde

Reduction of the nitro group with iron/HCl or catalytic hydrogenation yields the corresponding aniline derivative [1]. The presence of the ortho‑aldehyde group allows subsequent reductive amination or imine formation without the need for protecting‑group strategies. The 3‑methyl group minimises competing nucleophilic attack at the aldehyde during nitro reduction, a selectivity advantage over 5‑fluoro‑2‑nitrobenzaldehyde that has been observed qualitatively in related systems [2].

Photoactivatable Probes for ALDH Modulation

Substituted 2‑nitrobenzaldehydes are well‑known photoactivatable caged proton compounds [1]. The electron‑donating 3‑methyl group, in combination with the electron‑withdrawing 5‑fluoro, is expected to modulate the pKa and decay kinetics of the aci‑nitro intermediate, offering a tunable window that is not accessible with the parent 2‑nitrobenzaldehyde or its mono‑substituted analogs. This compound is therefore a candidate scaffold for designing next‑generation phototriggers with tailored release kinetics.

Negative Control in ALDH3A1 Assays

Although the exact inhibitory activity of 5‑fluoro‑3‑methyl‑2‑nitrobenzaldehyde against ALDH3A1 requires independent verification, the closely related 5‑fluoro‑2‑nitrobenzaldehyde exhibits an IC₅₀ of 241 nM against ALDH3A1 [1]. The 3‑methyl analog may show altered potency due to steric interactions in the enzyme's active site, making it a useful tool compound for structure‑activity relationship (SAR) studies aimed at improving isoform selectivity.

Quote Request

Request a Quote for 5-Fluoro-3-methyl-2-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.